molecular formula C9H12INO B1342955 2-Amino-3-(4-iodophenyl)propan-1-OL CAS No. 188586-66-5

2-Amino-3-(4-iodophenyl)propan-1-OL

Cat. No. B1342955
M. Wt: 277.1 g/mol
InChI Key: MPCOBLKNQSOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) focused on the synthesis of a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 2-Amino-3-(4-iodophenyl)propan-1-OL, for their potential use in cardioselective beta-adrenoceptor blocking agents. This research highlighted the cardioselectivity of certain compounds, which can be beneficial in the development of heart-related medications (Rzeszotarski et al., 1979).

Corrosion Inhibition

Gao, Liang, and Wang (2007) investigated the use of tertiary amines, including compounds related to 2-Amino-3-(4-iodophenyl)propan-1-OL, as inhibitors for carbon steel corrosion. Their study found these compounds effective in retarding the anodic dissolution of iron, suggesting potential applications in corrosion protection (Gao, Liang, & Wang, 2007).

Development of Fluorescent Biomarkers

Pelizaro et al. (2019) explored the use of amphyphylic triazoanilines, synthesized from compounds including 2-Amino-3-(4-iodophenyl)propan-1-OL, for creating fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control and other environmental health monitoring tasks (Pelizaro et al., 2019).

Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) described a method to synthesize circular polyamines using a variety of amino alcohols, including those related to 2-Amino-3-(4-iodophenyl)propan-1-OL. These polyamines have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Src Kinase Inhibitory and Anticancer Activities

Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, akin to 2-Amino-3-(4-iodophenyl)propan-1-OL, and evaluated them as Src kinase inhibitors with potential anticancer activities. This study indicated that certain derivatives could inhibit the growth of breast carcinoma cells (Sharma et al., 2010).

properties

IUPAC Name

2-amino-3-(4-iodophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCOBLKNQSOAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-iodophenyl)propan-1-OL

Synthesis routes and methods

Procedure details

A mixture of 28.5 g (75.0 mmol) 2-amino-3-(4-iodophenyl)propanoate hydrochloride in 300 mL ethanol and 300 mL water is added to a mixture of 14.2 g (375 mmol) NaBH4 and 600 mL water (gas evolution!) and the resulting mixture is stirred at reflux for 2 h. The ethanol is evaporated in vacuo and the remaining aq. Phase is extracted with DCM (4×). The combined organic layers are dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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